N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new benzothiazole azo dye, also known as “BAN”, was synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . Another compound, (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol, was synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazole Derivatives in Medicine : Benzothiazoles, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, making them of significant interest in medicinal chemistry. Various derivatives of benzothiazoles have been explored for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, 2-arylbenzothiazoles have been identified as potential antitumor agents, indicating the versatility and therapeutic potential of the benzothiazole scaffold in drug discovery and development (Kamal et al., 2015).
Advances in Benzothiazole-Based Chemotherapeutics : Recent research has focused on structural modifications of benzothiazole and its conjugates to develop novel antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have made them attractive candidates for the design and development of new chemotherapeutic agents. These efforts highlight the ongoing interest in benzothiazole derivatives as potential cancer treatments, with studies exploring their mechanism of action, pharmacokinetics, and clinical applications (Ahmed et al., 2012).
Applications in Environmental Science
Enzymatic Remediation of Organic Pollutants : Enzymes, in conjunction with redox mediators, have been investigated for the degradation of recalcitrant organic compounds in wastewater. This approach utilizes the catalytic potential of enzymes like laccases and peroxidases, enhanced by redox mediators, to efficiently degrade pollutants that are otherwise difficult to treat. Such studies underscore the potential of using enzymatic systems for environmental remediation, offering a sustainable alternative to conventional treatment methods (Husain & Husain, 2007).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFPVZKXADXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide |
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